5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol is a heterocyclic compound that features a furan ring fused to a pyridine ring, with a trimethylsilyl group and a methanol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation and thermolysis to promote intramolecular cyclocondensation . The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the furan-pyridine fused ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products
Oxidation: The major products include furo[2,3-c]pyridine-5-carboxaldehyde or furo[2,3-c]pyridine-5-carboxylic acid.
Reduction: The major product is tetrahydrofuro[2,3-c]pyridine-5-methanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted furo[2,3-c]pyridine derivatives.
Scientific Research Applications
2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-b]pyrroles: These compounds have a similar fused ring system but differ in the position of the furan and pyridine rings.
Thiazolo[5,4-d]thiazoles: These compounds contain sulfur atoms in place of oxygen and nitrogen in the ring system.
Uniqueness
2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol is unique due to the presence of the trimethylsilyl group, which can be used to introduce further functionalization. Its specific ring fusion pattern also distinguishes it from other heterocyclic compounds, providing unique chemical and physical properties.
Properties
CAS No. |
478148-59-3 |
---|---|
Molecular Formula |
C11H15NO2Si |
Molecular Weight |
221.33 g/mol |
IUPAC Name |
(2-trimethylsilylfuro[2,3-c]pyridin-5-yl)methanol |
InChI |
InChI=1S/C11H15NO2Si/c1-15(2,3)11-5-8-4-9(7-13)12-6-10(8)14-11/h4-6,13H,7H2,1-3H3 |
InChI Key |
VJENICOVWOKEGT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC(=NC=C2O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.